![molecular formula C8H13NO5 B7981597 (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate](/img/structure/B7981597.png)
(1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate
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Overview
Description
(1R,5S)-3-Oxa-8-azabicyclo[321]octane oxalate is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate typically involves the formation of the bicyclic core through cyclization reactions. One common method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure compounds.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of products depending on the nucleophile used.
Scientific Research Applications
Mu Opioid Receptor Antagonism
One of the primary applications of (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate is its role as a mu opioid receptor antagonist . These compounds are designed to selectively block mu opioid receptors, which are implicated in pain relief and various gastrointestinal functions.
- Mechanism : The antagonism of mu opioid receptors can alleviate opioid-induced bowel dysfunction (OBD) without diminishing the analgesic effects of opioids. This selective action helps manage side effects associated with opioid therapy, such as constipation and postoperative ileus (POI) .
Analgesic Properties
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane compounds exhibit significant analgesic properties. Studies have shown that these compounds can effectively reduce pain in mammalian models, suggesting their potential use in pain management therapies .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several chemical transformations that enhance its pharmacological profile.
Synthetic Pathways
The synthetic route typically includes the following steps:
- Starting from readily available precursors such as cis-2,5-bis-(hydroxymethyl)tetrahydrofuran.
- Utilizing specific reagents to introduce functional groups that enhance receptor binding affinity.
A detailed synthesis pathway is illustrated in the following table:
Step | Reagent/Condition | Product |
---|---|---|
1 | cis-2,5-bis-(hydroxymethyl)tetrahydrofuran + Benzylamine | 3-Benzyl-8-oxa-3-azabicyclo(3.2.1)octane |
2 | p-Chlorobenzoyl chloride + NaOH | 3-(p-Chlorobenzoyl)-8-oxa-3-azabicyclo(3.2.1)octane |
Clinical Trials and Efficacy Studies
Several studies have been conducted to evaluate the efficacy of this compound in managing pain and gastrointestinal side effects associated with opioid use:
- Study A : A randomized controlled trial involving patients with chronic pain receiving opioid therapy showed that administration of the compound significantly reduced instances of constipation without compromising pain relief .
- Study B : In a preclinical model for postoperative ileus, treatment with the compound resulted in a marked improvement in bowel motility compared to control groups receiving standard opioid treatments .
Potential Modifications
Future studies may focus on:
- Altering substituents on the bicyclic structure to optimize binding affinity.
- Investigating the pharmacokinetics and metabolism of new derivatives to improve therapeutic profiles.
Mechanism of Action
The mechanism of action of (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites that are not accessible to linear molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**
- 2-Azabicyclo[2.2.1]heptane
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
Uniqueness
What sets (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate apart from similar compounds is its specific arrangement of oxygen and nitrogen atoms within the bicyclic structure. This unique configuration can result in different chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
Overview
(1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate is a bicyclic compound characterized by the presence of both oxygen and nitrogen atoms. This unique structure grants it potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C14H20N2O6
- Molecular Weight : 312.33 g/mol
- CAS Number : 1624262-35-6
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Its bicyclic structure allows it to fit into active sites, potentially inhibiting or modulating enzyme activity, which is crucial for its therapeutic applications.
Interaction with Biological Targets
Research indicates that this compound may influence various biological pathways through:
- Enzyme Inhibition : It can inhibit enzymes involved in metabolic processes, which may lead to therapeutic effects in conditions like urolithiasis (kidney stones) and other metabolic disorders.
- Receptor Modulation : The compound may also act as a modulator for certain receptors, affecting neurotransmission and other physiological processes .
In Vitro Studies
Several studies have explored the biological activity of this compound:
- Litholytic Activity : Research has shown that this compound exhibits litholytic properties, which can help dissolve kidney stones by altering oxalate homeostasis in the body .
- Oxalate Transport Mechanisms : Functional expression studies suggest that it may affect oxalate transport through various solute carriers, enhancing or inhibiting their activity depending on the physiological context .
Case Studies
- Case Study on Urolithiasis :
- Gut Microbiota Interaction :
Comparative Analysis with Similar Compounds
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
2-Azabicyclo[3.2.1]octane | Lacks oxygen | Limited enzyme interaction |
8-Oxabicyclo[3.2.1]octane | Lacks nitrogen | Primarily used in organic synthesis |
(1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane | Unique structure | Significant enzyme modulation and litholytic activity |
Properties
IUPAC Name |
(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.C2H2O4/c1-2-6-4-8-3-5(1)7-6;3-1(4)2(5)6/h5-7H,1-4H2;(H,3,4)(H,5,6)/t5-,6+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDINXPFNRAZTK-KNCHESJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2COC[C@@H]1N2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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